N-Undecanoyl-L-Homoserine lactone (C11-HSL) belongs to the N-acyl-L-homoserine lactone (AHL) family, a class of signaling molecules primarily employed by Gram-negative bacteria for quorum sensing (QS). [] Quorum sensing enables bacteria to communicate and coordinate gene expression based on population density, influencing processes like virulence factor production, biofilm formation, and antibiotic resistance. []
N-undecanoyl-L-homoserine lactone is primarily produced by Gram-negative bacteria, such as Pseudomonas aeruginosa, contributing to their communication and coordination of group behaviors. It is classified as a quorum-sensing molecule, specifically falling under the category of N-acyl-homoserine lactones. The compound is known for its longer acyl chain length (C11), which distinguishes it from other shorter-chain homologs like N-butanoyl-L-homoserine lactone.
The synthesis of N-undecanoyl-L-homoserine lactone can be achieved through several methods, often involving the acylation of homoserine lactone with an appropriate fatty acid. One common approach includes:
This synthesis method yields a high-purity product, often exceeding 97% purity as confirmed by high-performance liquid chromatography.
The molecular formula of N-undecanoyl-L-homoserine lactone is C15H27NO3, with a molecular weight of approximately 269.39 g/mol. Its structure features:
The structural representation can be depicted using SMILES notation: O=C1[C@@H](NC(CCCCCCCCCC)=O)CCO1
, indicating the specific arrangement of atoms and functional groups.
N-undecanoyl-L-homoserine lactone participates in various chemical reactions relevant to bacterial signaling:
The mechanism of action for N-undecanoyl-L-homoserine lactone involves its interaction with specific receptor proteins known as LuxR-type receptors found in various bacteria:
N-undecanoyl-L-homoserine lactone exhibits several notable physical and chemical properties:
N-undecanoyl-L-homoserine lactone has diverse scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3